molecular formula C8H5BrClF B12837016 3-Bromo-6-chloro-2-fluorostyrene

3-Bromo-6-chloro-2-fluorostyrene

Cat. No.: B12837016
M. Wt: 235.48 g/mol
InChI Key: OWQUZOBYSDKSGE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorostyrene is an organic compound with the molecular formula C8H5BrClF. It is a derivative of styrene, where the aromatic ring is substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorostyrene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted styrenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-fluorostyrene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-2-fluorostyrene exerts its effects involves its ability to participate in various chemical reactions. The presence of halogen atoms on the aromatic ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-fluorostyrene
  • 3-Bromo-6-chloro-2-fluorobenzonitrile
  • 3-Bromo-2-fluorostyrene

Uniqueness

3-Bromo-6-chloro-2-fluorostyrene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the styrene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H5BrClF

Molecular Weight

235.48 g/mol

IUPAC Name

1-bromo-4-chloro-3-ethenyl-2-fluorobenzene

InChI

InChI=1S/C8H5BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h2-4H,1H2

InChI Key

OWQUZOBYSDKSGE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1F)Br)Cl

Origin of Product

United States

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